Cas no 2060044-18-8 (1-(2-bromophenyl)-3-methylcyclopentan-1-ol)

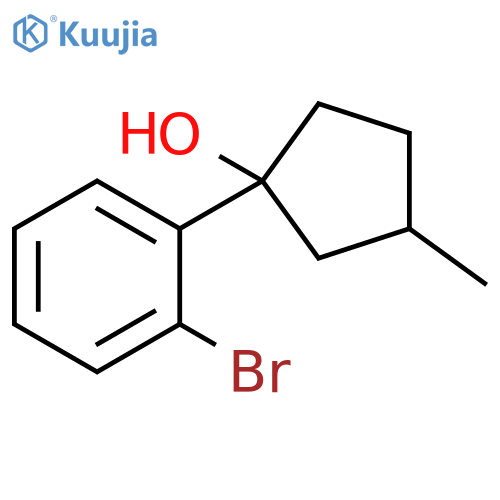

2060044-18-8 structure

商品名:1-(2-bromophenyl)-3-methylcyclopentan-1-ol

CAS番号:2060044-18-8

MF:C12H15BrO

メガワット:255.150902986526

MDL:MFCD30477431

CID:5212597

PubChem ID:137701987

1-(2-bromophenyl)-3-methylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- CID 137701987

- Cyclopentanol, 1-(2-bromophenyl)-3-methyl-

- 1-(2-bromophenyl)-3-methylcyclopentan-1-ol

-

- MDL: MFCD30477431

- インチ: 1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3

- InChIKey: CIUAYVJAYTUMNL-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2Br)(O)CCC(C)C1

じっけんとくせい

- 密度みつど: 1.382±0.06 g/cm3(Predicted)

- ふってん: 337.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 14.10±0.40(Predicted)

1-(2-bromophenyl)-3-methylcyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319954-10g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 10g |

$2393.0 | 2023-09-04 | ||

| Enamine | EN300-319954-0.05g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 0.05g |

$468.0 | 2023-09-04 | ||

| Enamine | EN300-319954-0.25g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 0.25g |

$513.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040523-1g |

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 95% | 1g |

¥9695.0 | 2023-03-11 | |

| Enamine | EN300-319954-1.0g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319954-5.0g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 5.0g |

$5635.0 | 2023-02-24 | ||

| Enamine | EN300-319954-0.1g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 0.1g |

$490.0 | 2023-09-04 | ||

| Enamine | EN300-319954-10.0g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 10.0g |

$8357.0 | 2023-02-24 | ||

| Enamine | EN300-319954-2.5g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 2.5g |

$1089.0 | 2023-09-04 | ||

| Enamine | EN300-319954-0.5g |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol |

2060044-18-8 | 0.5g |

$535.0 | 2023-09-04 |

1-(2-bromophenyl)-3-methylcyclopentan-1-ol 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

2060044-18-8 (1-(2-bromophenyl)-3-methylcyclopentan-1-ol) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 307-59-5(perfluorododecane)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量